Tert-butyl (1-amino-2-hydroxy-4-methylpentan-3-yl)carbamate
Description
Tert-butyl (1-amino-2-hydroxy-4-methylpentan-3-yl)carbamate is a carbamate-protected amino alcohol derivative featuring a branched alkyl chain with hydroxyl and amino functional groups. This compound is primarily utilized as an intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical development, where its tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for amines. The hydroxyl group at the 2-position and the methyl branch at the 4-position of the pentan-3-yl backbone contribute to its stereochemical complexity and influence its solubility and reactivity in synthetic pathways .
Properties
Molecular Formula |
C11H24N2O3 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
tert-butyl N-(1-amino-2-hydroxy-4-methylpentan-3-yl)carbamate |
InChI |
InChI=1S/C11H24N2O3/c1-7(2)9(8(14)6-12)13-10(15)16-11(3,4)5/h7-9,14H,6,12H2,1-5H3,(H,13,15) |
InChI Key |
CDFMXWNEFBJPEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(CN)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl (1-amino-2-hydroxy-4-methylpentan-3-yl)carbamate typically involves:
- Protection of amino groups using the tert-butoxycarbonyl (Boc) protecting group.
- Formation of mixed acid anhydrides from amino acid derivatives.
- Subsequent condensation with amines to form carbamate derivatives.
- Phase-transfer catalyzed alkylation reactions to modify functional groups.
Detailed Preparation Procedure (Based on CN102020589B Patent)
Starting Materials
- N-BOC-D-Serine (Compound 6): The amino acid derivative with a Boc protecting group.
- Benzylamine (PhCH2NH2): Used for condensation.
- Isobutyl chlorocarbonate (i-BuOCOCl): For forming mixed acid anhydrides.
- N-methylmorpholine (NMM): Acid binding agent.
- Solvent: Anhydrous ethyl acetate (E.A.).
- Phase Transfer Catalyst: Tetrabutylammonium bromide (n-Bu4N+Br−).
- Alkylating Agent: Methyl sulfate.
- Base: Potassium hydroxide (KOH).
Stepwise Synthesis
| Step | Description | Reagents & Conditions | Yield & Notes | |
|---|---|---|---|---|
| 1 | Formation of mixed acid anhydride | N-BOC-D-Serine + i-BuOCOCl + NMM in anhydrous ethyl acetate at 0–5 °C for 2 hours | Intermediate formed for condensation | |
| 2 | Condensation with benzylamine | Addition of benzylamine solution dropwise at 10–15 °C, 2 hours reaction | Product: (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-t-butyl carbamate | Yield: 93.1% |
| 3 | Phase Transfer Catalysis (PTC) alkylation | Compound I + tetrabutylammonium bromide + methyl sulfate + KOH in ethyl acetate at 0 to 20 °C | Product: (R)-2-(amino-Boc)-N-benzyl-3-methoxy propionamide | Yield: 92.4% to 97% depending on catalyst amount |
Reaction Conditions and Variations
- The molar ratio of compound I to tetrabutylammonium bromide varies from 1:0.025 to 1:0.2.
- Temperature control is critical, reactions are typically maintained between 0 °C and 20 °C.
- Purification involves extraction with dilute hydrochloric acid, saturated sodium bicarbonate, and water washing, followed by crystallization using hexane/ethyl acetate mixtures.
Reaction Scheme Summary
$$
\text{N-BOC-D-Serine} + \text{i-BuOCOCl} \xrightarrow[\text{NMM}]{0-5^\circ C} \text{Mixed Acid Anhydride}
$$
$$
\text{Mixed Acid Anhydride} + \text{Benzylamine} \rightarrow \text{tert-butyl carbamate derivative (Compound I)}
$$
$$
\text{Compound I} + \text{Methyl sulfate} \xrightarrow[\text{n-Bu}_4\text{NBr}, \text{KOH}]{0-20^\circ C} \text{Alkylated product (Compound 4)}
$$
Data Table of Key Experimental Parameters and Yields
| Parameter | Value / Range | Remarks |
|---|---|---|
| Starting material | N-BOC-D-Serine (51.3 g) | Purity critical for yield |
| Solvent | Anhydrous ethyl acetate (400–360 g) | Used in all steps |
| Acid binding agent | N-methylmorpholine (38.06 g) | For acid anhydride formation |
| Temperature for anhydride formation | 0–5 °C | Controlled to avoid side reactions |
| Benzylamine | 40.20 g | Added dropwise at 10–15 °C |
| Phase transfer catalyst | Tetrabutylammonium bromide (1.5–6 g) | Catalyst amount affects yield |
| Alkylating agent | Methyl sulfate (42–109.5 g) | Stoichiometry important |
| Base | 50% KOH solution (42–97.33 g) | Added dropwise at 0–20 °C |
| Reaction time | 2 hours (each step) | Sufficient for completion |
| Product yield | 92.4% – 97% | High yields indicate efficient process |
Analytical and Research Findings
- The synthetic route reliably produces the (R)-enantiomer of the tert-butyl carbamate derivative, which is critical for pharmaceutical applications.
- The use of N-BOC-D-serine as a chiral starting material ensures stereochemical control.
- Phase transfer catalysis enables efficient alkylation under mild conditions, preserving sensitive functional groups.
- Crystallization from hexane/ethyl acetate provides high purity product suitable for further synthetic transformations.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbamate group undergoes nucleophilic substitution, where the tert-butyloxycarbonyl (Boc) group acts as a leaving group. Key reactions include:
-
Reaction with amines : The Boc-protected amine can undergo deprotection under acidic conditions (e.g., HCl in dioxane) to yield free amines, a critical step in peptide synthesis.
-
Alkylation : Reacts with alkyl halides in the presence of bases (e.g., K₂CO₃) to form N-alkylated derivatives.
Curtius Rearrangement
This compound participates in Curtius rearrangement under thermal or photolytic conditions, forming isocyanate intermediates. For example:
The isocyanate can further react with nucleophiles (e.g., water, alcohols) to form ureas or carbamates.
Hydrolysis Reactions
Hydrolysis occurs under acidic or basic conditions:
| Condition | Products | Application |
|---|---|---|
| Acidic (HCl, H₂O) | Free amine, CO₂, tert-butanol | Deprotection in synthesis |
| Basic (NaOH, H₂O) | Sodium salt of carbamic acid, tert-butanol | Intermediate purification |
Role as a Synthetic Intermediate
The compound serves as a precursor in synthesizing bioactive molecules. For example:
-
Peptide coupling : After Boc deprotection, the free amine reacts with activated carboxylic acids (e.g., using HBTU) to form amide bonds.
-
Heterocycle formation : Reacts with carbonyl compounds (e.g., aldehydes) in cyclization reactions to generate oxazolidinones.
Analytical Characterization of Reaction Products
Reaction outcomes are validated using techniques such as:
-
NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.51 ppm for tert-butyl protons, δ 80.67 ppm for carbamate carbonyl) .
-
Mass spectrometry : Molecular ion peaks (e.g., m/z 217.31 for the parent compound) .
Comparative Reactivity of Related Carbamates
Structural analogs exhibit distinct reactivities:
Scientific Research Applications
Tert-butyl (1-amino-2-hydroxy-4-methylpentan-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl (1-amino-2-hydroxy-4-methylpentan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their biological activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Functional Groups
tert-Butyl N-(1-amino-1-hydroxyimino-4-methylpentan-2-yl)carbamate (CAS 77284-59-4)
- Key Differences: This compound replaces the hydroxyl group at the 2-position with a hydroxyimino (-NH-O-) moiety, altering hydrogen-bonding capacity and stability.
- Molecular Formula : C₁₁H₂₃N₃O₃ (identical to the target compound, but with distinct functionalization).
- Impact on Reactivity: The hydroxyimino group may enhance chelation properties but reduce hydrolytic stability compared to the hydroxyl group in the target compound .
tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate
- Key Differences : Features a cyclohexane ring with a methoxy group instead of the linear pentan-3-yl chain.
- Molecular Formula : C₁₃H₂₆N₂O₃.
- The methoxy group introduces additional polarity .
Compounds with Extended Aromatic Systems
tert-Butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate
- Key Differences: Incorporates a pyrazolo-pyrimidinyl core and chromenone moiety, creating a larger, aromatic-rich structure.
- Molecular Weight : 615.7 g/mol (vs. ~245.32 g/mol for the target compound).
- Functional Role : Designed for kinase inhibition in medicinal chemistry, contrasting with the simpler protective role of the target compound .
Data Table: Comparative Properties
Key Research Findings
- Hydroxyimino vs. Hydroxy Groups: The hydroxyimino variant (CAS 77284-59-4) exhibits reduced hydrolytic stability under acidic conditions compared to the hydroxyl-containing target compound, making the latter preferable in Boc-deprotection strategies .
- Backbone Rigidity : Cyclohexyl derivatives (e.g., from ) show enhanced conformational rigidity, which can improve binding specificity in receptor-targeted molecules but complicates synthetic accessibility .
- Aromatic vs. Aliphatic Systems : The pyrazolo-pyrimidinyl derivative () demonstrates significantly higher molecular weight and aromaticity, correlating with enhanced pharmacological activity but reduced solubility in aqueous media .
Biological Activity
Tert-butyl (1-amino-2-hydroxy-4-methylpentan-3-yl)carbamate, also known by its CAS number 82010-31-9, is a synthetic organic compound that has attracted attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 217.31 g/mol. Its structure features a tert-butyl group attached to a carbamate moiety, which is significant for its biological interactions. The presence of hydroxyl and amino groups contributes to its solubility and reactivity in biological systems.
This compound exhibits various biological activities primarily through enzyme inhibition and receptor interaction. Notably, it has been studied for its potential as an inhibitor of:
- Acetylcholinesterase (AChE) : This enzyme is crucial in the hydrolysis of acetylcholine in the synaptic cleft. Inhibition can lead to increased levels of acetylcholine, impacting neurotransmission and potentially benefiting conditions like Alzheimer's disease .
- β-secretase : This enzyme plays a significant role in the production of amyloid-beta peptides, which are associated with Alzheimer's disease pathogenesis. Inhibition of β-secretase may reduce amyloid plaque formation .
In Vitro Studies
- Cell Culture Experiments : Research has demonstrated that this compound can prevent cell death induced by amyloid-beta peptides in astrocyte cultures. This protective effect is attributed to a decrease in inflammatory cytokines such as TNF-α and reduced oxidative stress markers .
- Enzyme Inhibition Assays : The compound has shown moderate inhibitory activity against AChE and β-secretase in vitro, suggesting potential therapeutic implications for neurodegenerative diseases .
In Vivo Studies
In animal models, particularly using scopolamine-induced memory impairment in rats, the compound exhibited limited efficacy compared to established treatments like galantamine. The observed effects were likely influenced by the compound's bioavailability in the central nervous system .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Neuroprotection : A study indicated that administration of the compound could mitigate cognitive decline in models of Alzheimer's disease by enhancing cholinergic signaling through AChE inhibition .
- Therapeutic Development : The compound serves as an intermediate in synthesizing various pharmaceutical agents, particularly those targeting neurodegenerative conditions .
Data Table: Biological Activity Summary
| Activity | Mechanism | Model | Outcome |
|---|---|---|---|
| AChE Inhibition | Enzyme inhibition | In vitro astrocyte cultures | Reduced cell death from Aβ toxicity |
| β-secretase Inhibition | Enzyme inhibition | In vitro assays | Decreased amyloid-beta production |
| Neuroprotection | Anti-inflammatory effects | Scopolamine-induced rats | Limited cognitive improvement |
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl (1-amino-2-hydroxy-4-methylpentan-3-yl)carbamate, and how can reaction conditions be optimized?
The synthesis typically involves carbamate protection of the amine group. A common approach is to react the primary amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ or Et₃N) in tetrahydrofuran (THF) or dichloromethane (DCM) . Optimization includes controlling temperature (0–25°C), stoichiometry (1:1.2 amine:Boc anhydride), and reaction time (2–6 hours). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures high purity. Monitoring by TLC or LC-MS is critical to confirm completion .
Q. How can the molecular structure and purity of this compound be validated post-synthesis?
Characterization involves:
- NMR spectroscopy : H and C NMR to confirm backbone structure (e.g., tert-butyl group at δ ~1.4 ppm, carbamate carbonyl at δ ~155 ppm).
- Mass spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks.
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% area).
- Melting point : Consistency with literature values (if available) .
Q. What are the key stability considerations for this compound under storage and experimental conditions?
The Boc-protected amine is sensitive to acidic conditions (e.g., TFA or HCl in DCM for deprotection). Store at 2–8°C in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis. Avoid prolonged exposure to moisture or light. Stability in solvents like DMSO or DMF should be tested via periodic HPLC analysis .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be determined for stereoisomers of this compound, and what chiral analytical methods are recommended?
Enantioselective synthesis requires chiral resolution techniques:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.
- Circular Dichroism (CD) : Correlate optical activity with ee values.
- X-ray crystallography : Resolve absolute configuration using single-crystal data refined via SHELXL . For example, asymmetric Mannich reactions (as in ) can yield β-amino carbonyl intermediates, where ee is quantified by integrating HPLC peak areas of enantiomers.
Q. What strategies address low yields or diastereomer formation during the synthesis of structurally related carbamates?
Low yields often stem from steric hindrance or competing side reactions. Mitigation includes:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Temperature control : Slow addition of reagents at −20°C minimizes epimerization.
- Catalytic additives : DMAP or HOBt accelerates carbamate coupling . For diastereomers, chromatographic separation (e.g., flash chromatography with 5–10% MeOH in DCM) or crystallization in ethyl acetate/hexane mixtures can isolate desired isomers .
Q. How can crystallographic data discrepancies be resolved when determining the solid-state structure of this compound?
Use SHELX programs for refinement:
- SHELXD : Solve phase problems via dual-space algorithms.
- SHELXL : Refine anisotropic displacement parameters and hydrogen bonding networks.
- Validate using ORTEP-3 for thermal ellipsoid visualization and R-factor convergence (<5%) . Contradictions in bond lengths/angles may arise from disorder; apply PART instructions in SHELXL to model split positions .
Q. What computational methods support the analysis of intramolecular interactions or conformational flexibility in this carbamate?
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict hydrogen bonding (e.g., between hydroxyl and carbamate groups).
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., in water or DMSO) using AMBER or GROMACS.
- Docking studies : Explore binding affinities if the compound is a protease inhibitor intermediate .
Methodological Considerations
- Stereochemical Analysis : Combine experimental (X-ray, CD) and computational (DFT) data to resolve ambiguities in chiral centers .
- Safety Protocols : Follow GHS guidelines for handling carbamates (e.g., PPE, fume hood use) despite low acute toxicity .
- Data Reproducibility : Document reaction parameters (e.g., equivalents, solvent purity) and instrument calibration (NMR, HPLC) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
